1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

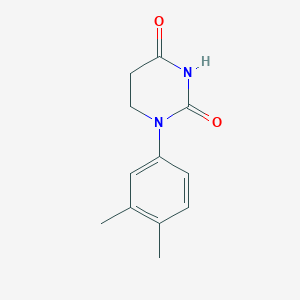

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidine derivative characterized by a bicyclic structure comprising a pyrimidine ring fused with a dihydro moiety. The compound features a 3,4-dimethylphenyl substituent at the N(1) position, which distinguishes it from other dihydropyrimidine analogues.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTOBEAFEYMXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Biginelli reaction enables one-pot synthesis of dihydropyrimidinones (DHPMs) via acid-catalyzed condensation of aldehydes, urea, and β-keto esters. For 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione, 3,4-dimethylbenzaldehyde serves as the aryl aldehyde component, reacting with urea and ethyl acetoacetate under sulfuric acid catalysis.

Procedure :

-

Reactant Ratios : 20 mmol 3,4-dimethylbenzaldehyde, 40 mmol urea, and 40 mmol ethyl acetoacetate are combined in a round-bottom flask.

-

Acid Catalysis : 1–2 drops of concentrated H₂SO₄ adjust pH to 4–5, critical for iminium ion formation.

-

Reflux Conditions : The mixture is refluxed at 80°C for 1 hour, with higher temperatures accelerating side reactions and lower temperatures prolonging reaction time.

-

Workup : Post-reflux, the precipitate is filtered, washed with water, and recrystallized using ethanol to yield white crystals.

Optimization Insights :

-

pH Impact : Reactions at pH 5 yield purer products (validated via HPLC) compared to pH 4, attributed to stabilized intermediates.

-

Temperature : 80°C balances reaction speed and byproduct minimization, as higher temperatures degrade urea.

Table 1. Biginelli Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Aldehyde | 3,4-Dimethylbenzaldehyde |

| Urea:Ketone Ratio | 2:1 |

| Catalyst | H₂SO₄ |

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Recrystallization Solvent | Ethanol |

β-Alanine Cyclization Route

Synthesis via N-Aryl-β-alanine Intermediates

An alternative method involves cyclizing N-(3,4-dimethylphenyl)-β-alanine with urea or thiocyanate derivatives under acidic conditions. This two-step process forms dihydropyrimidinediones through intermediate carbamoyl-β-alanines.

Procedure :

-

Intermediate Formation :

-

Cyclization Conditions :

Table 2. β-Alanine Route Reaction Parameters

| Parameter | Value |

|---|---|

| β-Alanine Derivative | N-(3,4-Dimethylphenyl)-β-alanine |

| Cyclizing Agent | Urea |

| Solvent | Acetic Acid |

| Cyclization Catalyst | HCl |

| Yield | 65–72% (estimated from analogs) |

Comparative Analysis of Methods

Efficiency and Practicality

-

Biginelli Reaction :

-

β-Alanine Route :

Table 3. Method Comparison

| Criterion | Biginelli Method | β-Alanine Method |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 75–85% | 65–72% |

| Byproducts | Minimal (water, alcohols) | Moderate (requires HCl) |

| Scalability | High | Moderate |

Structural Characterization

Spectroscopic Validation

-

¹H NMR : Peaks at δ 2.26–2.30 ppm correspond to methyl groups on the aryl ring, while δ 10.30 ppm indicates NH protons.

-

¹³C NMR : Carbonyl resonances at δ 151.97 (C-2) and 173.17 (C-4) confirm the dihydropyrimidinedione structure.

-

IR Spectroscopy : Bands at 1724 cm⁻¹ (C=O) and 3201 cm⁻¹ (NH) validate functional groups.

Table 4. Key Spectral Data

| Technique | Observations |

|---|---|

| ¹H NMR | δ 2.26 (aryl CH₃), δ 10.30 (NH) |

| ¹³C NMR | δ 151.97 (C=O), δ 173.17 (C=O) |

| IR | 1724 cm⁻¹ (C=O stretch) |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.

Scientific Research Applications

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and infectious diseases.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

- In contrast, electron-withdrawing groups (e.g., nitro in ) enhance polarity, favoring aqueous solubility .

- Ring Planarity: Thione derivatives (e.g., ) exhibit non-planar dihydropyrimidine rings due to steric effects from substituents, reducing π-π stacking efficiency compared to dione derivatives.

- Dihedral Angles : The dihedral angle between the dihydropyrimidine ring and aromatic substituent influences molecular packing and intermolecular interactions. For example, 1-(3-chlorophenyl) analogues exhibit angles of 86.62° (meta) vs. 89.59° (para), affecting crystallinity .

Biological Activity

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the dihydropyrimidinedione class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula: C12H12N2O2

- Molecular Weight: 220.24 g/mol

- CAS Number: 769-42-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit nucleophilic properties and can form hydrogen bonds with other biomolecules, influencing its reactivity and biological effects.

Antiviral Activity

Research indicates that compounds similar to this compound demonstrate significant antiviral properties. For instance:

- Inhibition of HIV-1 Integrase: Certain derivatives have shown IC50 values as low as 0.23 μM against HIV-1 integrase, suggesting a strong potential for antiviral applications .

- Mechanism: The compound's structure allows it to effectively inhibit viral replication by targeting viral enzymes essential for the life cycle of the virus .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Inhibition: Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, derivatives of dihydropyrimidinediones have been reported to reduce cell viability in breast and prostate cancer models .

- Apoptosis Induction: The mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Inhibition of Pro-inflammatory Cytokines: Research has shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

- Mechanism: This effect may be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves alkylation or condensation reactions. For example, alkylation of dihydropyrimidine intermediates with substituted benzyl chlorides in DMF using potassium carbonate as a base is a standard approach . The reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity. A detailed protocol involves reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form thiazole-substituted derivatives .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on a combination of techniques:

- 1H NMR spectroscopy : Proton environments are analyzed to verify substituent positions. For instance, aromatic protons of the 3,4-dimethylphenyl group appear as distinct signals in the δ 6.8–7.2 ppm range .

- X-ray crystallography : Single-crystal studies provide definitive confirmation of molecular geometry. For related dihydropyrimidine derivatives, mean C–C bond lengths of 1.39–1.42 Å and planar pyrimidine rings are observed .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for alkylation reactions in dihydropyrimidine synthesis?

Polar aprotic solvents like DMF or acetone are preferred for alkylation due to their ability to stabilize intermediates. Potassium carbonate is commonly used as a base, and reactions are typically conducted at 60–80°C for 3–6 hours. For example, alkylation of 6-(α-bromoacetyl) derivatives with benzyl chlorides in DMF at 80°C yields 70–85% product .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted dihydropyrimidines?

Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:

Q. What strategies optimize regioselectivity in the synthesis of dihydropyrimidine derivatives with multiple reactive sites?

Regioselectivity is controlled by:

- Steric directing groups : Bulky substituents (e.g., 3,4-dimethylphenyl) favor alkylation at less hindered positions .

- Catalytic systems : Transition metals (e.g., Pd) can direct cross-coupling reactions to specific sites .

- Solvent polarity : Polar solvents stabilize charged intermediates, influencing reaction pathways. For example, nitration of fluorophenyl derivatives in HNO₃/H₂SO₄ selectively targets electron-rich positions .

Q. How do computational methods enhance the design of dihydropyrimidine-based bioactive compounds?

Density functional theory (DFT) and molecular docking are used to:

Q. What are the challenges in scaling up dihydropyrimidine synthesis while maintaining enantiomeric purity?

Key challenges include:

- Racemization during alkylation : Mitigated by using chiral auxiliaries or low-temperature conditions .

- Byproduct formation : Controlled via stepwise purification (e.g., column chromatography followed by recrystallization) .

- Solvent recovery : DMF and acetone are recycled via distillation to reduce costs and environmental impact .

Methodological Notes

- Synthetic protocols prioritize reproducibility; deviations in solvent purity or reaction time may alter outcomes .

- Analytical workflows should integrate orthogonal techniques (e.g., NMR + XRD) to address structural ambiguity .

- Advanced applications (e.g., drug discovery) require rigorous assessment of stereochemical and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.